molecular formula C20H12F3N5O3S B10954111 N'-(1,3-benzodioxol-5-ylmethylidene)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-(1,3-benzodioxol-5-ylmethylidene)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B10954111
M. Wt: 459.4 g/mol
InChI Key: QXIQIJHMIFBFCL-UHFFFAOYSA-N
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Description

N’-(1,3-Benzodioxol-5-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the benzodioxole, thienyl, and trifluoromethyl groups. Key steps may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxole Group: This step may involve condensation reactions with benzodioxole derivatives.

    Attachment of the Thienyl Group: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling.

    Incorporation of the Trifluoromethyl Group: This step may involve trifluoromethylation reactions using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the scalability of each reaction step must be considered to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-Benzodioxol-5-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(1,3-Benzodioxol-5-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components may contribute to the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which N’-(1,3-benzodioxol-5-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N’-(1,3-Benzodioxol-5-ylmethylene)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide: Lacks the trifluoromethyl group.

    N’-(1,3-Benzodioxol-5-ylmethylene)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide: Lacks the thienyl group.

    N’-(1,3-Benzodioxol-5-ylmethylene)-5-(2-thienyl)-pyrazolo[1,5-a]pyrimidine-2-carbohydrazide: Lacks both the trifluoromethyl and thienyl groups.

Uniqueness

The presence of the trifluoromethyl group in N’-(1,3-benzodioxol-5-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide enhances its lipophilicity and metabolic stability, making it distinct from similar compounds. Additionally, the combination of benzodioxole and thienyl groups contributes to its unique electronic and steric properties, potentially leading to novel interactions and applications.

Properties

Molecular Formula

C20H12F3N5O3S

Molecular Weight

459.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethylideneamino)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H12F3N5O3S/c21-20(22,23)17-7-12(16-2-1-5-32-16)25-18-8-13(27-28(17)18)19(29)26-24-9-11-3-4-14-15(6-11)31-10-30-14/h1-9H,10H2,(H,26,29)

InChI Key

QXIQIJHMIFBFCL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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